Cas no 3814-18-4 (3-nitrobenzene-1-thiol)

3-Nitrobenzene-1-thiol (CAS 1321-12-6) is a nitro-substituted aromatic thiol with the molecular formula C₆H₅NO₂S. This compound features a thiol (-SH) group at the 1-position and a nitro (-NO₂) group at the 3-position of the benzene ring, imparting reactivity useful in organic synthesis and coordination chemistry. Its electron-withdrawing nitro group enhances the acidity of the thiol proton, making it a valuable building block for metal-thiolate complexes and self-assembled monolayers (SAMs). The compound is also employed in the preparation of sulfur-containing heterocycles and as a ligand in catalysis. Its stability and well-defined reactivity profile make it a reliable reagent for specialized chemical applications.
3-nitrobenzene-1-thiol structure
3-nitrobenzene-1-thiol structure
Product Name:3-nitrobenzene-1-thiol
CAS No:3814-18-4
MF:C6H5NO2S
MW:155.174400091171
CID:320047
PubChem ID:243576
Update Time:2025-10-28

3-nitrobenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 3-nitro-
    • 3-nitrobenzenethiol
    • 3-Nitro-benzenethiol
    • 3-NITRO-BENZENE-THIOL
    • 3-nitrobenzene-1-thiol
    • 3-Nitro-phenylmercaptan
    • 3-nitro-thiophenol
    • 5-nitrothiophenol
    • Benzenethiol,3-nitro
    • m-nitrobenzenethiol
    • m-Nitro-phenylmercaptan
    • m-nitrothiophenol
    • NSC53643
    • meta-nitrothiophenol
    • HBCSOCHVMJKLLO-UHFFFAOYSA-N
    • FT-0702632
    • SY043185
    • NSC-53643
    • AT20860
    • 3814-18-4
    • SCHEMBL487496
    • AS-82797
    • DTXSID60287951
    • 3-nitrothiophenol
    • EN300-172196
    • AKOS005142976
    • 3-nitrophenylmercaptan
    • MFCD18451844
    • MDL: MFCD18451844
    • Inchi: 1S/C6H5NO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H
    • InChI Key: HBCSOCHVMJKLLO-UHFFFAOYSA-N
    • SMILES: SC1=CC=CC(=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 155.00400
  • Monoisotopic Mass: 155.00409958g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.8Ų

Experimental Properties

  • PSA: 84.62000
  • LogP: 2.40670

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Additional information on 3-nitrobenzene-1-thiol

Introduction to 3-nitrobenzene-1-thiol (CAS No. 3814-18-4)

3-nitrobenzene-1-thiol, with the chemical formula C₆H₅NO₂S, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure combines a nitro group and a thiol group, making it a versatile intermediate for synthesizing various bioactive molecules. This compound has garnered attention due to its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

The CAS number 3814-18-4 uniquely identifies this substance and distinguishes it from other benzene derivatives. The presence of both electron-withdrawing and electron-donating groups in its structure imparts unique reactivity, which is exploited in synthetic chemistry. The nitro group enhances electrophilic aromatic substitution reactions, while the thiol group participates in nucleophilic additions and disulfide bond formations.

In recent years, 3-nitrobenzene-1-thiol has been explored for its potential applications in drug discovery. Its derivatives have shown promise as intermediates in the synthesis of antimicrobial and anticancer agents. For instance, modifications of the thiol moiety can lead to the formation of metal chelators, which are crucial in targeted drug delivery systems. Additionally, the nitro group can be reduced to an amine, providing a platform for further functionalization.

One of the most compelling aspects of 3-nitrobenzene-1-thiol is its role in designing small-molecule probes for biochemical studies. Researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. The structural features of 3-nitrobenzene-1-thiol allow for precise tuning of binding interactions, making it an invaluable tool in rational drug design.

The synthesis of 3-nitrobenzene-1-thiol typically involves nitration of benzene followed by thiolation. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproducts and enhancing yield. These improvements are particularly relevant in industrial-scale production, where cost-effectiveness and environmental considerations are paramount.

Recent studies have also highlighted the importance of 3-nitrobenzene-1-thiol in materials science. Its ability to form stable complexes with transition metals has been exploited in the development of luminescent probes for sensing applications. These probes are used to detect trace amounts of metal ions in biological systems, aiding in diagnostic and environmental monitoring.

The pharmacological potential of derivatives of 3-nitrobenzene-1-thiol continues to be a focus of academic research. For example, researchers have synthesized analogs that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The structural diversity achievable through modifications of this scaffold offers a rich ground for discovering novel therapeutics.

In conclusion, 3-nitrobenzene-1-thiol (CAS No. 3814-18-4) is a multifaceted compound with broad applications across chemistry and pharmaceutical sciences. Its unique structural features enable diverse synthetic pathways and functionalization strategies, making it a cornerstone in the development of new drugs and materials. As research progresses, the potential uses of this compound are expected to expand, further solidifying its importance in scientific endeavors.

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